Benzyl 3-ethynylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidine derivatives, characterized by a unique structure that includes a benzyl group, an ethynyl substituent, and a carboxylate functional group. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential applications in drug development and as a synthetic intermediate.
The compound can be synthesized through various methods involving the reaction of benzyl derivatives with azetidine-1-carboxylic acid or its derivatives. The availability of starting materials, such as benzyl bromide and ethynyl reagents, facilitates its preparation in laboratory settings.
Benzyl 3-ethynylazetidine-1-carboxylate is classified as an azetidine derivative, specifically an alkyne-containing carboxylate. Its classification is significant in understanding its reactivity and potential applications in organic synthesis.
The synthesis of benzyl 3-ethynylazetidine-1-carboxylate typically involves several key steps:
Benzyl 3-ethynylazetidine-1-carboxylate has a distinct molecular structure characterized by:
The molecular formula can be represented as , and its molecular weight is approximately 203.24 g/mol.
Benzyl 3-ethynylazetidine-1-carboxylate participates in various chemical reactions due to its functional groups:
These reactions are essential for developing more complex molecules in pharmaceutical chemistry .
The mechanism of action for benzyl 3-ethynylazetidine-1-carboxylate primarily revolves around its reactivity due to the presence of the azetidine ring and alkyne group.
These mechanisms are critical for understanding how this compound can be utilized in drug design and synthesis.
Benzyl 3-ethynylazetidine-1-carboxylate typically exhibits:
Key chemical properties include:
These properties dictate its handling and application in laboratory settings.
Benzyl 3-ethynylazetidine-1-carboxylate finds applications across various fields:
Its versatility makes it a valuable compound in both academic research and industrial applications .
Azetidines—saturated four-membered nitrogen heterocycles—represent a pivotal class of scaffolds in drug discovery due to their distinctive ring strain, three-dimensional character, and enhanced metabolic stability compared to larger heterocycles. The incorporation of azetidine rings into bioactive molecules improves pharmacokinetic properties, including membrane permeability, aqueous solubility, and lipophilicity profiles, making them particularly valuable for central nervous system (CNS)-targeted therapeutics [1] [8]. Benzyl 3-ethynylazetidine-1-carboxylate exemplifies a structurally optimized azetidine derivative, combining a stereodefined core with orthogonal chemical handles for diversification. Its molecular architecture features:
This compound’s versatility stems from its dual functionality: the ethynyl moiety permits late-stage derivatization via metal-catalyzed couplings or cycloadditions, while the Cbz group safeguards nitrogen during synthetic transformations.
The 3-ethynylazetidine unit confers unique conformational rigidity and vectorial diversity to pharmacophores, enabling precise spatial positioning of substituents. Key attributes include:
Ring Strain and Bioactivity: Azetidine’s 90° bond angle distortion induces ~25 kcal/mol ring strain. This strain energy enhances reactivity in ring-opening reactions or transition-state binding interactions with biological targets, as observed in protease inhibitors [1] [5]. The ethynyl group amplifies this effect via electronic modulation, withdrawing electron density from the nitrogen atom (σp* = 0.23 for ethynyl), thereby increasing the ring’s susceptibility to nucleophilic attack or hydrogen-bond acceptance [8].
Click Chemistry Applications: The terminal alkyne participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC), facilitating rapid synthesis of triazole-linked bioconjugates. For example, azetidine-bearing kinase inhibitors leverage this handle for in situ tagging or proteome profiling [3]. The C3-substitution also avoids steric clashes common with C2-functionalized azetidines, preserving target engagement [1].
Conformational Effects: Density functional theory (DFT) studies reveal that 3-ethynylazetidine adopts a puckered conformation with the ethynyl group equatorial. This orientation projects the alkyne linearly outward, optimizing it for interactions with hydrophobic enzyme pockets (e.g., ATP sites in kinases) [5] [8].
Table 1: Bioactive Molecules Incorporating 3-Substituted Azetidine Motifs
| Compound | Azetidine Substituent | Therapeutic Target | Role of Azetidine | |
|---|---|---|---|---|
| Cobimetinib | 3-Fluoromethyl | MEK kinase (cancer) | Enhances solubility & metabolic stability | |
| Baricitinib | 3-Sulfonylazetidine | JAK-STAT pathway (arthritis) | Improves binding affinity | |
| Delafloxacin | 3-Hydroxyazetidine | DNA gyrase (antibiotic) | Augments membrane penetration | |
| Investigational PROTACs | 3-Ethynyl | E3 ligase recruiters | Enables linker diversification via CuAAC | [1] [8] |
The benzyl 1-carboxylate moiety in benzyl 3-ethynylazetidine-1-carboxylate serves as a temporarily masked amine critical for azetidine functionalization. Its utility arises from:
Orthogonal Deprotection: Benzyloxycarbonyl (Cbz) groups are cleaved via hydrogenolysis (H₂/Pd-C) or Lewis acids (e.g., TMSI), conditions that leave ethynyl groups, esters, and azetidine rings intact. This selectivity enables sequential elaboration where other groups (e.g., tert-butoxycarbonyl, Boc) might require acidic deprotection, risking azetidine ring opening [2] [6] [9].
Steric and Electronic Shielding: The Cbz group reduces nitrogen basicity (pKa ~12 vs. ~9 for free azetidine), preventing unwanted protonation or side reactions during C3-ethynyl modifications. Its benzyl backbone also sterically blocks epimerization at C3 chiral centers—a common issue with smaller protecting groups [6] [9].
Synthetic Versatility: Benzyl carboxylates are installed under mild Schotten-Baumann conditions (ClCO₂Bn, base), compatible with azetidine’s ring strain. Post-deprotection, they generate carbamic acid that decarboxylates to the free amine, avoiding harsh hydrolysis conditions required for amides [2] [6].
Table 2: Comparison of Nitrogen-Protecting Groups for Azetidine Synthesis
| Protecting Group | Deprotection Conditions | Compatibility with 3-Ethynyl | Stability Limitations | |
|---|---|---|---|---|
| Benzyloxycarbonyl (Cbz) | H₂/Pd-C, TMSI, BBr₃ | High | Oxidizing agents | |
| tert-Butoxycarbonyl (Boc) | TFA, HCl | Moderate | Strong acids (ring opening) | |
| 9-Fluorenylmethyl (Fmoc) | Piperidine | High | Nucleophiles (e.g., primary amines) | |
| Trityl (Tr) | Weak acids (e.g., AcOH) | High | Protic solvents | [2] [6] |
Azetidine chemistry has evolved from natural product isolation to rational scaffold design:
Early Era (1950s–1980s): The first natural azetidine, L-azetidine-2-carboxylic acid, was isolated from Convallaria majalis in 1955. Initial syntheses focused on β-lactam antibiotics (e.g., penicillins), leveraging ring strain for β-lactamase reactivity. However, non-fused monocyclic azetidines were synthetically challenging due to poor regiocontrol in cyclization reactions [3] [8].
Methodological Advances (1990s–2010s): Couty’s ephedrine-based azetidine synthesis (2000s) enabled multi-gram access to enantiopure scaffolds. Key developments included:
Ring-expansion strategies to fused systems (e.g., [3.1.1]-diazabicycloheptanes) [1] [5].Benzyl carboxylates became favored for nitrogen protection during these processes due to their stability under basic conditions (e.g., KHMDS, −78°C) [6].
Modern Applications (2020s–Present): Benzyl 3-ethynylazetidine-1-carboxylate emerged as a linchpin for diversity-oriented synthesis (DOS). Its alkyne handle facilitates:
Synthetic Milestones Using Benzyl Azetidine-1-carboxylatesmermaid graph LR A[β-Amino Alcohols] -- Couty Cyclization --> B[Benzyl 2-Cyanoazetidine-1-carboxylate] B -- DIBAL-H Reduction --> C[Benzyl 3-Aminoazetidine-1-carboxylate] C -- Aldehyde Condensation --> D[Benzyl 3-Alkynylazetidine-1-carboxylate] D --> E[Sonogashira Coupling] --> F[Kinase Inhibitors] D --> G[CuAAC Bioconjugation] --> H[PROTAC Degraders] [1] [3] [5]
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2